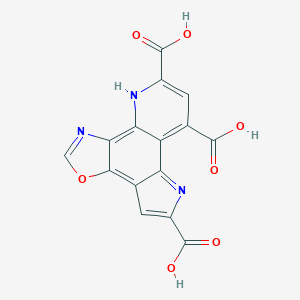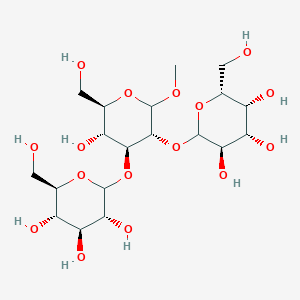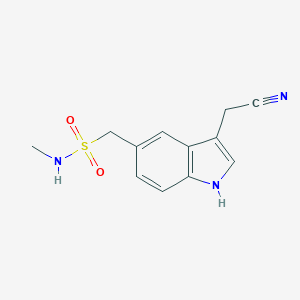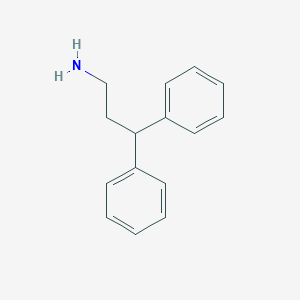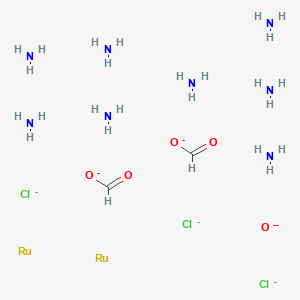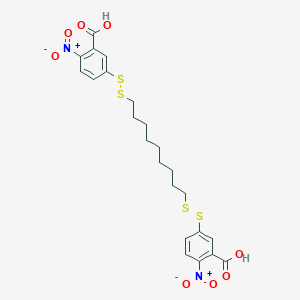
Nonylene-1,9-bis(5-dithio-2-nitrobenzoic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonylene-1,9-bis(5-dithio-2-nitrobenzoic acid), commonly known as DTNB, is a chemical compound used in various scientific research applications. It is a yellow crystalline powder that is soluble in water and organic solvents. DTNB is a thiol-reactive compound that is widely used to measure the concentration of thiols in biological samples.
Wirkmechanismus
DTNB is a thiol-reactive compound that reacts with thiols to form a mixed disulfide. The reaction is reversible and depends on the concentration of thiols and DTNB. The reaction mechanism involves the formation of a thiolate anion that attacks the electrophilic nitro group of DTNB. This results in the formation of a mixed disulfide and the release of 5-thio-2-nitrobenzoic acid.
Biochemische Und Physiologische Effekte
DTNB has no known biochemical or physiological effects. It is a non-toxic compound that is widely used in various scientific research applications.
Vorteile Und Einschränkungen Für Laborexperimente
DTNB has several advantages and limitations for lab experiments. One of the main advantages is its high sensitivity and specificity for thiols. It can detect thiols at a concentration as low as 1 µM. Another advantage is its ease of use. The Ellman's assay is a simple and reliable method for measuring the concentration of thiols in biological samples. However, DTNB has some limitations. One of the main limitations is its interference with other compounds that contain thiol groups. This can lead to false-positive results. Another limitation is its sensitivity to pH and temperature. The reaction rate of DTNB with thiols is pH and temperature dependent. Therefore, it is important to maintain a constant pH and temperature during the assay.
Zukünftige Richtungen
DTNB has several potential future directions in scientific research. One potential direction is the development of new thiol-reactive compounds that are more specific and sensitive than DTNB. Another potential direction is the application of DTNB in the development of new drugs that target thiols in biological systems. DTNB can be used as a tool to identify new targets for drug development. Additionally, DTNB can be used to study the role of thiols in various biological processes, such as oxidative stress, inflammation, and cell signaling. Overall, DTNB has several potential future directions in scientific research that can lead to new discoveries and applications.
Synthesemethoden
DTNB can be synthesized by reacting 5,5'-dithiobis(2-nitrobenzoic acid) with nonylene. The reaction is carried out in the presence of a catalyst and under controlled conditions. The yield of DTNB depends on the purity of the starting materials and the reaction conditions.
Wissenschaftliche Forschungsanwendungen
DTNB is widely used in various scientific research applications. It is commonly used to measure the concentration of thiols in biological samples. Thiols are important biomolecules that play a crucial role in many biological processes. DTNB reacts with thiols to form a yellow-colored product that can be measured spectrophotometrically. This method is commonly known as the Ellman's assay and is widely used to measure the concentration of thiols in biological samples.
Eigenschaften
CAS-Nummer |
142093-99-0 |
|---|---|
Produktname |
Nonylene-1,9-bis(5-dithio-2-nitrobenzoic acid) |
Molekularformel |
C23H26N2O8S4 |
Molekulargewicht |
586.7 g/mol |
IUPAC-Name |
5-[9-[(3-carboxy-4-nitrophenyl)disulfanyl]nonyldisulfanyl]-2-nitrobenzoic acid |
InChI |
InChI=1S/C23H26N2O8S4/c26-22(27)18-14-16(8-10-20(18)24(30)31)36-34-12-6-4-2-1-3-5-7-13-35-37-17-9-11-21(25(32)33)19(15-17)23(28)29/h8-11,14-15H,1-7,12-13H2,(H,26,27)(H,28,29) |
InChI-Schlüssel |
RSDKORKYISQIRF-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1SSCCCCCCCCCSSC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O)C(=O)O)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=C(C=C1SSCCCCCCCCCSSC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O)C(=O)O)[N+](=O)[O-] |
Andere CAS-Nummern |
142093-99-0 |
Synonyme |
NBDN nonylene-1,9-bis(5-dithio-2-nitrobenzoic acid) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



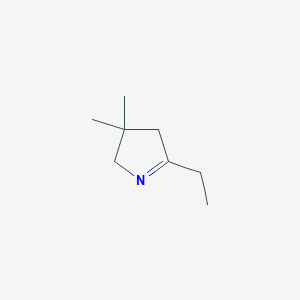
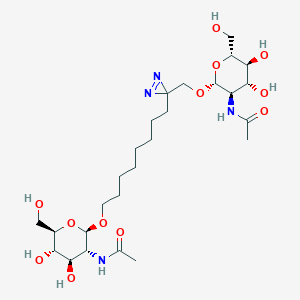
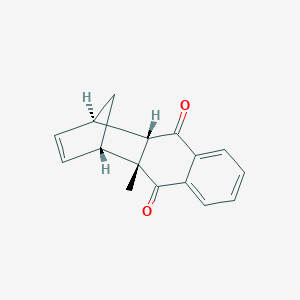
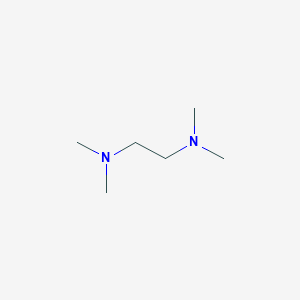
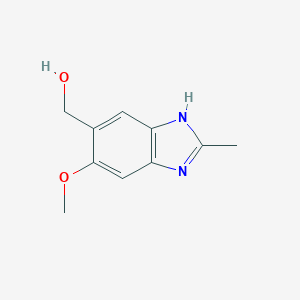
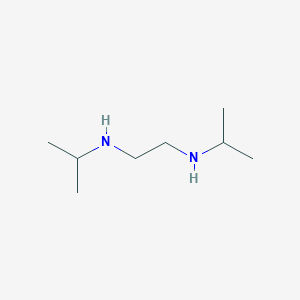
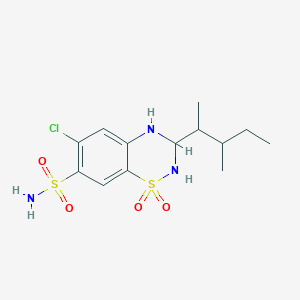
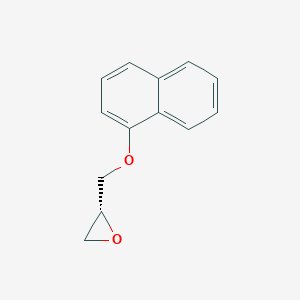
![1-[2-(4-Chlorophenyl)ethanethioyl]-4-methylpiperazine](/img/structure/B135507.png)
